6-Chloro-2-iodo-3-isopropoxypyridine
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Overview
Description
6-Chloro-2-iodo-3-isopropoxypyridine is a chemical compound with the molecular formula C8H9ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-3-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method includes the iodination and chlorination of 3-isopropoxypyridine under controlled conditions. The reaction conditions often require the use of specific reagents such as iodine and chlorine sources, along with catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-3-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It is often used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
6-Chloro-2-iodo-3-isopropoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. .
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-3-isopropoxypyridine involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-iodopyridine: Similar in structure but lacks the isopropoxy group.
2-Iodo-3-isopropoxypyridine: Similar but lacks the chlorine atom.
6-Chloro-3-isopropoxypyridine: Similar but lacks the iodine atom
Uniqueness
6-Chloro-2-iodo-3-isopropoxypyridine is unique due to the presence of both chlorine and iodine atoms along with the isopropoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Biological Activity
6-Chloro-2-iodo-3-isopropoxypyridine is a pyridine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both chlorine and iodine atoms along with an isopropoxy group, provides it with distinct biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C8H9ClINO
Molecular Weight: 297.52 g/mol
IUPAC Name: 6-chloro-2-iodo-3-propan-2-yloxypyridine
Canonical SMILES: CC(C)OC1=C(N=C(C=C1)Cl)I
Synthesis
The synthesis of this compound typically involves halogenation reactions. Common methods include:
- Iodination and Chlorination: Conducted on 3-isopropoxypyridine using iodine and chlorine sources under controlled conditions.
- Reagents Used: Iodine, chlorine, and various catalysts to facilitate the halogenation process.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The halogen atoms (chlorine and iodine) can participate in nucleophilic substitution reactions, altering cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity:
- The compound has been studied for its potential to inhibit tumor growth in various cancer models. For instance, it has shown promise in enhancing the effects of chemotherapy agents when used in combination therapies.
-
Enzyme Inhibition:
- It may act as an inhibitor for certain enzymes involved in tumor metabolism, thereby reducing cancer cell proliferation.
-
Neuroprotective Effects:
- Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Li et al. (2014) | Reported that compounds similar to this compound enhanced the efficacy of chemo-radiation therapy in glioblastoma models by inhibiting IDO expression. |
Zheng et al. (2016) | Found that IDO inhibition combined with other treatments significantly improved survival rates in pancreatic cancer models. |
PMC7587554 (2020) | Demonstrated that alkoxypyridine derivatives could be effectively trifluoromethylated, indicating potential for further functionalization and biological testing. |
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from similar compounds:
Compound | Key Differences |
---|---|
6-Chloro-2-iodopyridine | Lacks the isopropoxy group; potentially different reactivity and biological profile. |
2-Iodo-3-isopropoxypyridine | Lacks chlorine; may have altered pharmacological properties. |
6-Chloro-3-isopropoxypyridine | Lacks iodine; different interactions with biological targets. |
Properties
Molecular Formula |
C8H9ClINO |
---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
6-chloro-2-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9ClINO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
InChI Key |
LVOAGVPFMVBPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Cl)I |
Origin of Product |
United States |
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